2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound that features both bromophenyl and trifluoromethylphenyl groups
Preparation Methods
The synthesis of 2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-bromophenylacetic acid with 2-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Chemical Reactions Analysis
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules, especially in the presence of palladium catalysts.
Scientific Research Applications
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Biological Studies: It is used in biological research to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites in biological molecules. The bromophenyl group can participate in various interactions, including hydrogen bonding and van der Waals forces, contributing to the compound’s overall activity .
Comparison with Similar Compounds
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide can be compared with similar compounds such as:
1-(4-Bromophenyl)-2,2,2-trifluoroethanol: This compound also contains bromophenyl and trifluoromethyl groups but differs in its functional groups and overall structure.
4-Bromo-2-(trifluoromethyl)phenol: Another similar compound with bromophenyl and trifluoromethyl groups, but with different chemical properties and applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO/c16-11-7-5-10(6-8-11)9-14(21)20-13-4-2-1-3-12(13)15(17,18)19/h1-8H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEPZEXQXZTFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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